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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural analysis and function

of the peptide corresponding to the amino acid sequence 256-275 of the human thyrotropin

receptor (hTSHr), herein interpreted as the "CH 275 peptide analog." This peptide is a critical

component of a high-affinity binding site for thyroid-stimulating hormone (TSH). This document

outlines the key quantitative data, experimental protocols for its study, and the signaling

pathways associated with the TSH receptor.

Introduction
The human thyrotropin receptor (hTSHr) is a member of the G protein-coupled receptor

(GPCR) superfamily and plays a central role in thyroid gland function and metabolism. The

binding of TSH to its receptor initiates a cascade of intracellular signals that regulate the

synthesis and release of thyroid hormones. Structure-function studies utilizing synthetic

peptides have been instrumental in mapping the hormone-binding domains of the hTSHr. A key

region identified is the amino acid sequence 256-275, which has been shown to be directly

involved in TSH binding. This guide focuses on the structural and functional characterization of

this specific peptide, providing researchers with essential data and methodologies for its

investigation.
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The interaction of the hTSHr-(256-275) peptide with TSH has been quantified through

competitive binding assays. The following tables summarize the key findings from these

studies.

Table 1: Inhibitory Concentration of hTSHr-(256-275) Peptide

Peptide Description IC50 (µM)

hTSHr-(256-275)

Native 20-amino acid peptide

sequence from the human

TSH receptor.

31.7 ± 1.3

Data sourced from studies on the inhibition of ¹²⁵I-labeled bovine TSH binding to thyroid

membranes.

Table 2: Alanine Scanning Mutagenesis of hTSHr-(256-275)

An alanine scan of the hTSHr-(256-275) sequence was performed to identify individual amino

acid residues critical for TSH binding. The activity of each peptide analog was assessed by its

ability to inhibit ¹²⁵I-bovine TSH binding to porcine thyroid membrane preparations, with the

half-maximal effective concentration (EC50) being determined. While specific EC50 values are

not publicly available, the residues at which alanine substitution led to a statistically significant

decrease in binding activity are documented.
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Substituted Residue Position Impact on TSH Binding

Tyrosine (Tyr) 258
Statistically significant

decrease in activity

Cysteine (Cys) 262
Statistically significant

decrease in activity

Cysteine (Cys) 263
Statistically significant

decrease in activity

Phenylalanine (Phe) 265
Statistically significant

decrease in activity

Lysine (Lys) 266
Statistically significant

decrease in activity

Asparagine (Asn) 267
Statistically significant

decrease in activity

Lysine (Lys) 269
Statistically significant

decrease in activity

Lysine (Lys) 270
Statistically significant

decrease in activity

Arginine (Arg) 272
Statistically significant

decrease in activity

These results indicate that nine specific amino acids within the hTSHr-(256-275) sequence are

crucial for the interaction with TSH.

Signaling Pathways
The TSH receptor, upon binding TSH, can activate multiple intracellular signaling pathways,

primarily through the coupling of different G proteins. The canonical pathway involves the

activation of adenylyl cyclase through Gαs, leading to an increase in cyclic AMP (cAMP).

However, the receptor can also couple to Gαq/11, activating the phospholipase C (PLC)

pathway.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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